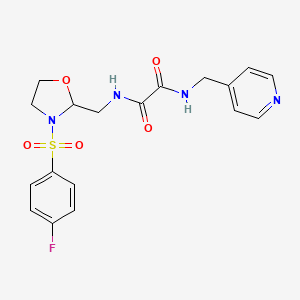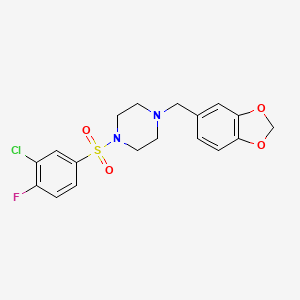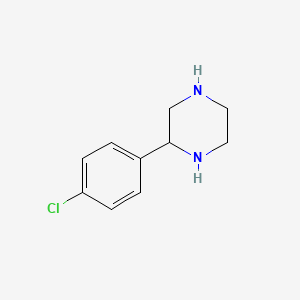
2-(4-Chlorophenyl)piperazine
描述
2-(4-Chlorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group. This compound has gained significant attention due to its diverse applications in scientific research and potential therapeutic uses.
作用机制
Target of Action
The primary target of 2-(4-Chlorophenyl)piperazine, also known as m-Chlorophenylpiperazine (mCPP), is the 5-hydroxytryptamine receptor 2C (5-HT2C) . This receptor is a G-protein coupled receptor for serotonin . It also functions as a receptor for various drugs and psychoactive substances .
Mode of Action
mCPP acts as an agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In comparison studies, mCPP has approximately 10-fold selectivity for the human 5-HT2C receptor over the human 5-HT2A and 5-HT2B receptors . It also acts as a partial agonist of the human 5-HT2A .
Biochemical Pathways
It is known that mcpp stimulates the release and inhibits the reuptake ofdopamine, serotonin, and noradrenaline . This leads to increased levels of these neurotransmitters in the brain, which can affect mood and behavior.
Pharmacokinetics
mCPP is metabolized in the liver via the CYP2D6 isoenzyme . The elimination half-life of mCPP is between 4 to 14 hours , and it is excreted in the urine . These factors influence the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The action of mCPP results in a range of effects. It lacks any reinforcing effects, but has psychostimulant, anxiety-provoking, and hallucinogenic effects . It is also known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans . mCPP is known to induce headaches in humans and has been used for testing potential antimigraine medications . It has potent anorectic effects and has encouraged the development of selective 5-HT2C receptor agonists for the treatment of obesity .
Action Environment
The action of mCPP can be influenced by various environmental factors. For instance, the presence of other substances can affect its action. It has been detected in pills touted as legal alternatives to illicit stimulants in New Zealand and pills sold as “ecstasy” in Europe and the United States .
生化分析
Biochemical Properties
2-(4-Chlorophenyl)piperazine interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It is known to have a high affinity for the human 5-HT2C receptor, acting as a partial agonist . This interaction influences various biochemical processes, including neurotransmission .
Cellular Effects
The effects of this compound on cells are diverse. It has been reported to have psychostimulant, anxiety-provoking, and hallucinogenic effects . It can also induce dysphoric, depressive, and anxiogenic effects in rodents and humans . These effects are likely mediated by its actions on the 5-HT2C receptor .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a partial agonist of the human 5-HT2A and 5-HT2C receptors but as an antagonist of the human 5-HT2B receptors . This interaction influences various cellular processes, including neurotransmission .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been reported to induce anxiety, headaches, and appetite loss, likely mediated by its actions on the 5-HT2C receptor
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver by the CYP2D6 enzyme
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)piperazine typically involves the reaction of 4-chloroaniline with piperazine. One common method is the N-alkylation of piperazine with 4-chloronitrobenzene, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically involve the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for N-alkylation reactions.
Major Products Formed
The major products formed from these reactions include N-alkylated derivatives, N-oxides, and reduced amines. These products are often intermediates in the synthesis of more complex molecules .
科学研究应用
2-(4-Chlorophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: This compound is studied for its interactions with biological targets, including receptors and enzymes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological and psychiatric disorders.
Industry: This compound is used in the production of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
1-(3-Chlorophenyl)piperazine: Similar in structure but with the chlorine atom at the 3-position.
1-(4-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a chlorine atom.
1-(4-Methoxyphenyl)piperazine: Features a methoxy group in place of the chlorine atom.
Uniqueness
2-(4-Chlorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors makes it particularly valuable in neuropharmacological research .
属性
IUPAC Name |
2-(4-chlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOVNNDSINVUBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80919686 | |
| Record name | 2-(4-Chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91517-25-8 | |
| Record name | 2-(4-Chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2985925.png)
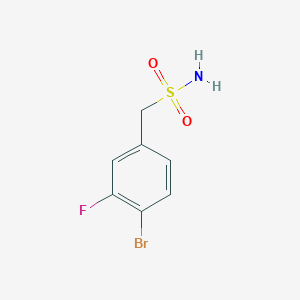
![3-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2985928.png)
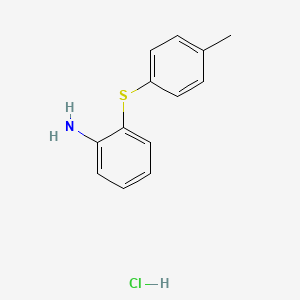
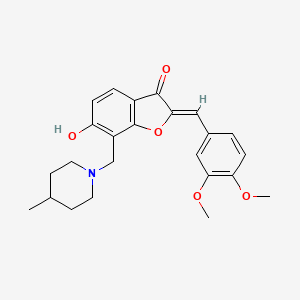
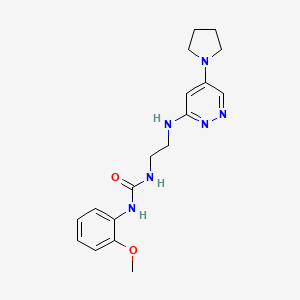

![1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985937.png)
![3-[({2-[(3-Chlorophenyl)imino]-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-4-yl}methyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2985939.png)
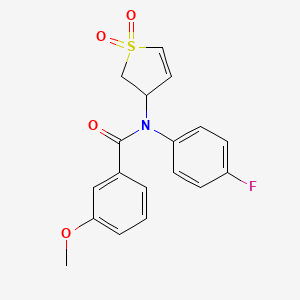
![2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2985942.png)
![3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one](/img/structure/B2985943.png)
